2-(3-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid
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Overview
Description
2-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a phenyl ring, and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the Difluoroacetic Acid Moiety: The difluoroacetic acid group is introduced through a nucleophilic substitution reaction, where a suitable difluoroacetylating agent reacts with the protected amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow microreactor systems may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Suitable nucleophiles and appropriate solvents, such as acetonitrile or tetrahydrofuran.
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Introduction of new functional groups at the difluoroacetic acid moiety.
Scientific Research Applications
2-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: May be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid involves the following steps:
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H15F2NO4 |
---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2,2-difluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C13H15F2NO4/c1-12(2,3)20-11(19)16-9-6-4-5-8(7-9)13(14,15)10(17)18/h4-7H,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
JZKAKQKJODKQPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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